4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(furan-2-ylmethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[(furan-2-yl)methyl]-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a chlorophenyl group, a thiazole ring, a furan ring, and a pyrrolone structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[(furan-2-yl)methyl]-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group. The furan ring is then attached, and finally, the pyrrolone structure is formed through cyclization reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow processes, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[(furan-2-yl)methyl]-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[(furan-2-yl)methyl]-2,3-dihydro-1H-pyrrol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[(furan-2-yl)methyl]-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-[(furan-2-yl)methyl]-2,3-dihydro-1H-pyrrol-3-one
- 5-amino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-[(furan-2-yl)methyl]-2,3-dihydro-1H-pyrrol-3-one
Uniqueness
The uniqueness of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[(furan-2-yl)methyl]-2,3-dihydro-1H-pyrrol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the chlorophenyl group may enhance its biological activity and specificity .
Properties
Molecular Formula |
C18H14ClN3O2S |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(furan-2-ylmethyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H14ClN3O2S/c19-12-5-3-11(4-6-12)14-10-25-18(21-14)16-15(23)9-22(17(16)20)8-13-2-1-7-24-13/h1-7,10,20,23H,8-9H2 |
InChI Key |
SNXKSICTXSWUTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1CC2=CC=CO2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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